molecular formula C17H15IN2O3 B1507943 8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester CAS No. 885276-85-7

8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B1507943
CAS No.: 885276-85-7
M. Wt: 422.22 g/mol
InChI Key: RDYWZERFRSQVMF-UHFFFAOYSA-N
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Description

8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of imidazo[1,2-A]pyridines, which have been shown to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester is not fully understood. However, it has been proposed that it may inhibit the activity of enzymes by binding to their active sites. This may prevent the enzymes from carrying out their normal functions, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell death in cancer cells and reduce inflammation in animal models. These effects may be due to its ability to inhibit the activity of enzymes that are involved in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester in lab experiments is its high potency. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity. However, one limitation is that it may not be suitable for all types of experiments due to its specific mechanism of action.

Future Directions

There are several future directions for the research of 8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory disorders. Another direction is to explore its activity against other enzymes and its potential applications in other disease areas. Additionally, the development of new synthetic methods for this compound may lead to the discovery of more potent analogs with improved properties.

Scientific Research Applications

8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester has been studied for its potential applications in the development of new drugs. It has been shown to exhibit inhibitory activity against various enzymes, including protein kinases and phosphodiesterases. These enzymes play important roles in various diseases, such as cancer and inflammatory disorders. Therefore, this compound may have therapeutic potential in these areas.

Properties

IUPAC Name

ethyl 3-iodo-8-phenylmethoxyimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O3/c1-2-22-17(21)14-15(18)20-10-6-9-13(16(20)19-14)23-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYWZERFRSQVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20722994
Record name Ethyl 8-(benzyloxy)-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-85-7
Record name Ethyl 3-iodo-8-(phenylmethoxy)imidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(benzyloxy)-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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